1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione can be synthesized through the reaction of 1-methyluric acid with methyl acrylate under carbonyl nucleophilic conditions . The reaction typically involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxopurines, while substitution reactions can yield various methylated derivatives .
Scientific Research Applications
1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3,5-dihydropurine-2,6,8-trione involves its interaction with xanthine oxidase, an enzyme that catalyzes the oxidation of xanthine to uric acid . This interaction is crucial for its role as a metabolite of caffeine. The compound’s effects on molecular targets and pathways are still under investigation, but it is known to influence purine metabolism and related biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine (Caffeine): A well-known stimulant found in coffee and tea.
1,3-Dimethylxanthine (Theophylline): Used in the treatment of respiratory diseases like asthma.
1,3,7-Trimethyluric Acid: Another metabolite of caffeine with similar properties.
Uniqueness
1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione is unique due to its specific methylation pattern, which influences its metabolic pathways and biological effects. Unlike caffeine and theophylline, it is primarily a metabolite rather than a direct stimulant, making it valuable for studying caffeine metabolism and its physiological impacts .
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
1,7-dimethyl-3,5-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h3H,1-2H3,(H,8,9,13,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1 |
InChI Key |
ASHWFAYLZDQZQP-HNTYGULPSA-N |
Isomeric SMILES |
CN1[13CH]2[13C](=[15N]C1=O)[15NH][13C](=O)[15N]([13C]2=O)C |
Canonical SMILES |
CN1C2C(=NC1=O)NC(=O)N(C2=O)C |
Origin of Product |
United States |
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